17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one
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Overview
Description
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a thiazole ring and an N-methylanilino group attached to the androstane skeleton. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the thiazole ring and the N-methylanilino group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one may be studied for its potential effects on cellular processes, enzyme interactions, and receptor binding.
Medicine
This compound could have potential applications in medicine, particularly in the development of new therapeutic agents. Its steroidal structure suggests possible interactions with hormone receptors, which could be explored for treating hormonal imbalances or related conditions.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be tailored to meet specific industrial needs.
Mechanism of Action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the thiazole ring and N-methylanilino group may influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
17-alpha-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features.
17-alpha-Methyltestosterone: A synthetic anabolic steroid with a similar androstane skeleton.
Thiazole-containing steroids: Other synthetic steroids with thiazole rings.
Uniqueness
The uniqueness of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
96269-22-6 |
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Molecular Formula |
C29H36N2O2S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H36N2O2S/c1-27-14-11-21(32)17-19(27)9-10-22-23(27)12-15-28(2)24(22)13-16-29(28,33)25-18-34-26(30-25)31(3)20-7-5-4-6-8-20/h4-8,17-18,22-24,33H,9-16H2,1-3H3/t22-,23+,24+,27+,28+,29+/m1/s1 |
InChI Key |
CEFLRNXAUDDQEM-VHSKNJRQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
Origin of Product |
United States |
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